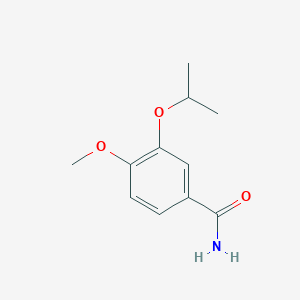
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a quinoline derivative.
Halogenation: Introduction of chlorine and iodine atoms through halogenation reactions.
Hydroxylation: Introduction of the hydroxyl group.
Triazole Formation: Formation of the triazole ring through cycloaddition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of hydroquinoline derivatives.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.
Medicine
Antimalarial Drugs: Quinoline derivatives have been used in the treatment of malaria.
Cancer Therapy: Research into their potential as anticancer agents.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Pharmaceuticals: As intermediates in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity.
Interacting with DNA: Intercalating into DNA and disrupting replication.
Modulating Receptors: Binding to and modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of many derivatives.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one is unique due to the presence of the triazole ring and the specific halogenation pattern, which may confer unique biological activities and chemical properties.
Propriétés
Formule moléculaire |
C11H6ClIN4O2 |
|---|---|
Poids moléculaire |
388.55 g/mol |
Nom IUPAC |
7-chloro-4-hydroxy-6-iodo-3-(triazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H6ClIN4O2/c12-6-4-8-5(3-7(6)13)10(18)9(11(19)15-8)17-2-1-14-16-17/h1-4H,(H2,15,18,19) |
Clé InChI |
QZOXXLRKJONEHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)



![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)

![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)




